1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one typically involves multi-component reactions. One common method includes the condensation of substituted (indolin-2-ylidene)ketones with phenols or 1,3,3-substituted 2-methyleneindoles with corresponding o-hydroxyaldehydes . These reactions are often carried out under reflux conditions in the presence of catalysts to enhance yield and selectivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the indoline ring, where halogenated derivatives can be synthesized using halogenating agents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one involves its interaction with various molecular targets. The compound can undergo isomerization, switching between different structural forms under external stimuli such as light, temperature, and pH changes. This property is particularly useful in the development of smart materials and sensors .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one can be compared with other spiro compounds such as:
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: Known for its photochromic properties and used in optical data storage applications.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Utilized as a selective fluorescence sensor for detecting metal ions.
The uniqueness of 1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one lies in its specific structural configuration, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
882041-44-3 |
---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1'-methylspiro[2,5-dihydropyran-6,3'-indole]-2'-one |
InChI |
InChI=1S/C13H13NO2/c1-14-11-7-3-2-6-10(11)13(12(14)15)8-4-5-9-16-13/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
XLPTVHMXHQSNRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC=CCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.